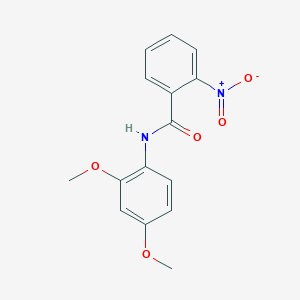

![molecular formula C19H22N4O2S B5510096 1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)

1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The exploration of piperidine derivatives, combined with thiazole and imidazole moieties, is a common theme in the synthesis of compounds with potential biological activities. These structural components are known to contribute to a wide range of pharmacological properties, although this summary focuses on the chemical aspects, excluding drug applications or dosages.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including cyclocondensation, Mannich reactions, and the use of catalysts to achieve the desired structural framework. For instance, Rajkumar et al. (2014) discuss the synthesis of piperazine derivatives through a cyclo condensation method that could be analogous to methods used for piperidine derivatives (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).

Molecular Structure Analysis

X-ray diffraction studies are often employed to elucidate the molecular structure of synthesized compounds. Naveen et al. (2015) performed such an analysis on a related compound, providing insights into crystal system, space group, and molecular conformation (Naveen, S. Prasad, & H. R. Manjunath, 2015).

Chemical Reactions and Properties

The reactivity of compounds containing piperidine, thiazole, and imidazole units with other chemical entities can lead to the formation of various derivatives, offering a broad spectrum of chemical properties. For example, Mahmoud et al. (2011) explored reactions leading to thiazolidinone and thiazolo[3,2-a]pyridine derivatives (Mahmoud, H. Madkour, & E. A. El‐Bordany, 2011).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Research in the field of organic synthesis highlights the creation and reactivity of compounds with similar structural features, exploring their potential in generating diverse molecular architectures. For instance, the synthesis and reactions of thiazolidinones and thiazolopyridines have been extensively studied, demonstrating the versatility of these heterocyclic compounds in medicinal chemistry and drug design. These studies involve the transformation of thiazolidinones and related compounds through various chemical reactions, yielding products with potential biological activities (Mahmoud et al., 2011); (Demchenko et al., 2015).

Biological Activity

Compounds structurally related to "1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine" have been investigated for their biological activities, including antimicrobial, antitubercular, antifungal, and anticancer properties. These studies provide insights into the potential therapeutic applications of these compounds, highlighting their relevance in the development of new drugs with improved efficacy and safety profiles. Notable examples include the evaluation of thiazolidinone derivatives as antimicrobial agents (Patel et al., 2012) and the synthesis of piperazine-2,6-dione derivatives for anticancer activity (Kumar et al., 2013).

Antioxidant and Cytotoxic Agents

Research also extends to the synthesis of novel derivatives for evaluating their antioxidant and cytotoxic potential, aiming at discovering compounds with significant free radical scavenging capabilities and selective toxicity against cancer cell lines. This includes the formulation of berberine derivatives for their potential as antioxidant and cytotoxic agents, suggesting the role of specific structural features in enhancing biological activity (Mistry et al., 2016).

Propiedades

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[3-[1-(1,3-thiazol-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-13-8-17(14(2)25-13)19(24)23-6-3-4-15(9-23)18-20-5-7-22(18)10-16-11-26-12-21-16/h5,7-8,11-12,15H,3-4,6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKJJLCGKMZTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzamide](/img/structure/B5510022.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5510026.png)

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5510058.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)

![4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5510080.png)

![5-(2-methylphenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5510084.png)

![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)

![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)

![N-[2-(dimethylamino)-4-quinolinyl]butanamide](/img/structure/B5510090.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)

![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5510112.png)